Methyl 5-(((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a thiazole ring, a 4-fluorophenyl group, and a furan-2-carboxylate ester moiety. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methylthiazole) groups, which may influence its electronic properties and biological activity.
Properties
IUPAC Name |
methyl 5-[[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-12-19(30-20(23-12)13-3-5-14(22)6-4-13)16-8-10-18(25-24-16)29-11-15-7-9-17(28-15)21(26)27-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOZBLORMLIXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS Number: 921058-81-3) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃OS₂
- Molecular Weight : 373.48 g/mol
- CAS Number : 921058-81-3
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes the formation of thiazole and pyridazine moieties, followed by the introduction of the furan carboxylate group. The detailed synthetic pathway is crucial for understanding the structure-activity relationships (SAR) that influence its biological efficacy.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound.
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Cytotoxicity Studies :
- The compound has shown promising cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and others.
- For instance, a related compound demonstrated an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating significant potential for further development in cancer therapy .
-
Mechanism of Action :
- The mechanism by which thiazole and furan derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Studies :
- Antitubercular Activity :
Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant antimicrobial properties. Methyl 5-(((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has been studied for its effectiveness against various bacterial strains. The incorporation of fluorophenyl and thiazole groups enhances its activity, making it a candidate for antibiotic development .
1.2 Antitumor Properties
The compound has shown promise in preliminary studies as an antitumor agent. Its structural components are believed to interact with cellular pathways involved in cancer proliferation, potentially leading to the development of novel chemotherapeutic agents . The presence of the furan and thiazole rings contributes to its bioactivity, facilitating interactions with DNA or protein targets within cancer cells.
1.3 Antioxidant Activity
this compound has been evaluated for its antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress and related diseases .
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it suitable for synthesizing new derivatives with enhanced biological activities .
2.2 Development of Novel Derivatives
The ability to modify the furan and thiazole components enables chemists to design derivatives tailored for specific applications, such as improved solubility or bioavailability. This flexibility is crucial in medicinal chemistry, where small changes can significantly impact a compound's efficacy and safety profile .
Industrial Applications
3.1 Agrochemical Potential
Given its biological activity, there is potential for this compound to be explored in agrochemical formulations as a pesticide or herbicide. The thiazole and pyridazine derivatives are known for their effectiveness against plant pathogens, suggesting that this compound could contribute to agricultural productivity .
3.2 Material Science
The unique properties of this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific thermal or chemical resistance properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole and Pyridazine Moieties
describes two isostructural compounds, 4 and 5 , which share the thiazole and fluorophenyl motifs but differ in substituents (chlorophenyl vs. fluorophenyl). Key structural comparisons include:
The thioether linkage in the target compound may also confer greater conformational flexibility than the rigid triazole-pyrazole systems in Compounds 4 and 5 .
Functional Group Comparisons
- Thiazole vs. Triazole : The triazole rings in Compounds 4 and 5 exhibit strong hydrogen-bonding capabilities due to their nitrogen-rich structure, whereas the methylthiazole group in the target compound may prioritize hydrophobic interactions.
- Furan-2-carboxylate vs. Sulfonyl Groups: highlights pyrrolidine derivatives with sulfonyl substituents (e.g., methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate).
Q & A
Q. What are the established synthetic pathways for Methyl 5-(((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Reaction of thiourea derivatives with α-haloketones under acidic/basic conditions to construct the 4-methylthiazole moiety .
- Pyridazine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to attach the pyridazine ring to the thiazole core .
- Thioether linkage : Reaction of a pyridazin-3-ylthiol intermediate with a furan-2-carboxylate derivative bearing a methyl electrophile (e.g., bromomethyl group) . Key intermediates include 2-(4-fluorophenyl)-4-methylthiazole-5-carbaldehyde and 6-mercaptopyridazine derivatives.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of heterocycles (e.g., dihedral angles between thiazole and pyridazine rings) .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at C4 of thiazole, fluorophenyl protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight consistency .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyrimidine inhibitors .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency but may require purification adjustments .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during thioether formation .
- Yield data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiazole formation | 72 | 90% |
| Pyridazine coupling | 65 | 88% |
| Thioether linkage | 58 | 92% |
Q. How can contradictions between spectral data and computational models be resolved?
- Case example : Discrepancies in H NMR chemical shifts for the furan methyl group (experimental: δ 3.85 ppm vs. DFT-predicted: δ 3.92 ppm) may arise from solvent effects or conformational flexibility .
- Mitigation strategies :
- Perform solvent-correlated DFT calculations (e.g., using IEFPCM model).
- Validate with 2D NMR (COSY, NOESY) to assess spatial proximity .
Q. What mechanistic studies are recommended to elucidate its biological activity?
- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots for kinase targets .
- Molecular docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) .
- Fluorescence quenching : Monitor binding affinity using tryptophan residues in target proteins .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- DFT calculations : Analyze electron density distribution to prioritize modifications (e.g., fluorophenyl vs. chlorophenyl substituents) .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (thiazole methyl group) .
- ADMET prediction : Use SwissADME to optimize logP (<5) and aqueous solubility .
Q. What strategies address low reproducibility in biological assays?
- Batch consistency : Standardize solvent (DMSO) stock concentration and storage conditions (-20°C, desiccated) .
- Positive controls : Include reference inhibitors (e.g., Imatinib for kinase assays) to validate experimental conditions .
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
